UNII-L0XW1R6D3S
Overview
Description
The compound with the Unique Ingredient Identifier (UNII) L0XW1R6D3S is known as chloroglycopyrrolate. It has the molecular formula C19H27ClNO3 and a molecular weight of 352.876. Chloroglycopyrrolate is a racemic mixture with defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroglycopyrrolate involves the reaction of glycopyrrolate with chlorine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the chlorination process. The reaction is carried out at low temperatures to ensure the selective formation of chloroglycopyrrolate.
Industrial Production Methods
In industrial settings, chloroglycopyrrolate is produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The process involves the chlorination of glycopyrrolate in the presence of a solvent and catalyst, followed by purification steps such as crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Chloroglycopyrrolate undergoes several types of chemical reactions, including:
Oxidation: Chloroglycopyrrolate can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Chloroglycopyrrolate can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of chloroglycopyrrolate oxides.
Reduction: Formation of reduced chloroglycopyrrolate derivatives.
Substitution: Formation of substituted chloroglycopyrrolate compounds.
Scientific Research Applications
Chloroglycopyrrolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Chloroglycopyrrolate exerts its effects by binding to specific molecular targets, such as muscarinic acetylcholine receptors. This binding inhibits the action of acetylcholine, leading to a decrease in parasympathetic nervous system activity. The compound’s mechanism of action involves the blockade of receptor sites, preventing the activation of downstream signaling pathways.
Comparison with Similar Compounds
Chloroglycopyrrolate is similar to other anticholinergic compounds, such as atropine and scopolamine. it is unique in its specific binding affinity and selectivity for certain receptor subtypes. Similar compounds include:
Atropine: A well-known anticholinergic agent with a broader spectrum of activity.
Scopolamine: Another anticholinergic compound with similar effects but different pharmacokinetic properties.
Chloroglycopyrrolate stands out due to its specific receptor binding profile and potential therapeutic applications.
Properties
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClNO3/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15/h7-10,14,17,23H,3-6,11-13H2,1-2H3/q+1/t17-,19+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDMBHQOOUINFV-PKOBYXMFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClNO3+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161406 | |
Record name | (3RS)-3-((2SR)-(2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl)oxy)-1,1-dimethylpyrrolidinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404617-94-2 | |
Record name | (3RS)-3-((2SR)-(2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl)oxy)-1,1-dimethylpyrrolidinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404617942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3RS)-3-((2SR)-(2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl)oxy)-1,1-dimethylpyrrolidinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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